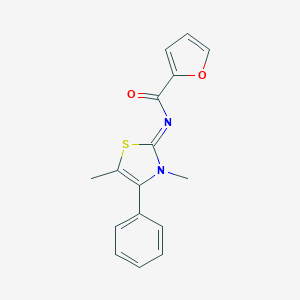![molecular formula C19H19ClN4O2S B305306 N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305306.png)
N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, commonly known as CMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMPT is a triazole-based compound that has been synthesized through a multistep process involving the reaction of various chemicals.
Mechanism of Action
The mechanism of action of CMPT is not fully understood, but it has been suggested that it works by inhibiting the activity of certain enzymes and proteins. In fungal cells, CMPT has been found to inhibit the activity of ergosterol biosynthesis enzymes, leading to the disruption of membrane integrity and cell death. In bacterial cells, CMPT has been found to inhibit the activity of DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and cell death. In cancer cells, CMPT has been found to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
CMPT has been found to have various biochemical and physiological effects. In vitro studies have shown that CMPT can inhibit the growth of various fungal and bacterial strains. It has also been found to induce apoptosis in cancer cells. In animal studies, CMPT has been found to exhibit antitumor properties and can inhibit the growth of tumors. CMPT has also been found to exhibit herbicidal properties and can selectively inhibit the growth of certain weeds.
Advantages and Limitations for Lab Experiments
One of the advantages of using CMPT in lab experiments is its broad-spectrum activity against various fungal and bacterial strains. It can also be used as a selective herbicide, making it a useful tool in agriculture research. However, one of the limitations of using CMPT is its potential toxicity to humans and animals. Further studies are needed to determine the safe dosage and usage of CMPT.
Future Directions
There are several future directions for CMPT research. One area of research is the development of CMPT-based drugs for the treatment of fungal and bacterial infections. Another area of research is the development of CMPT-based herbicides for selective weed control. Further studies are also needed to determine the potential toxicity and side effects of CMPT and to establish safe usage guidelines. In addition, the synthesis of CMPT derivatives with improved activity and selectivity is an area of future research.
Synthesis Methods
The synthesis of CMPT involves a multistep process that includes the reaction of various chemicals. The first step involves the reaction of 4-chloro-2-methylphenylamine with chloroacetyl chloride to form N-(4-chloro-2-methylphenyl)-2-chloroacetamide. This intermediate is then reacted with sodium hydrosulfide to form N-(4-chloro-2-methylphenyl)-2-thioacetamide. The final step involves the reaction of N-(4-chloro-2-methylphenyl)-2-thioacetamide with 4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol to form CMPT.
Scientific Research Applications
CMPT has potential applications in various fields such as medicine, agriculture, and material science. In medicine, CMPT has been found to exhibit antifungal, antibacterial, and antitumor properties. It has been shown to inhibit the growth of various fungal and bacterial strains, including Candida albicans and Staphylococcus aureus. CMPT has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. In agriculture, CMPT has been found to exhibit herbicidal properties and can be used as a selective herbicide. In material science, CMPT can be used as a ligand in the synthesis of metal complexes.
properties
Product Name |
N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
|---|---|
Molecular Formula |
C19H19ClN4O2S |
Molecular Weight |
402.9 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-[[4-methyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H19ClN4O2S/c1-13-10-14(20)8-9-16(13)21-18(25)12-27-19-23-22-17(24(19)2)11-26-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,21,25) |
InChI Key |
JSTCWZVJBDYZBN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2C)COC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2C)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B305224.png)
![N-cyclohexyl-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B305226.png)
![N-(5-chloro-2-methoxyphenyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B305228.png)
![2-[cyclohexyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B305229.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B305230.png)
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305231.png)
![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305232.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305233.png)
![N-{2-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-phenethyl-methanesulfonamide](/img/structure/B305234.png)
![N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305235.png)
![2-[methyl(phenylsulfonyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B305236.png)
amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305238.png)

